BRD4 BD1 Affinity vs. Clinical-Stage BRD4 Inhibitors Highlights Target Engagement Limitations
The target compound exhibits a dissociation constant (Kd) of 3.30E+3 nM against the BRD4 bromodomain 1, as measured by a fluorescence anisotropy assay [1]. This very weak binding is in stark contrast to known clinical-stage BRD4 BD1 inhibitors such as JQ1 (Kd ≈ 50-90 nM) and OTX015 (Kd ≈ 10-20 nM) [2]. The approximately 35- to 65-fold weaker binding of the target compound suggests that, unlike potent and selective BRD4 inhibitors, it is unlikely to occupy BRD4 BD1 at pharmacologically relevant concentrations, making it a poor candidate for functional epigenetics studies targeting BRD4 but potentially useful as a negative control or for exploring non-BRD4 mechanisms.
| Evidence Dimension | Binding affinity to BRD4 bromodomain 1 (Kd) |
|---|---|
| Target Compound Data | Kd = 3.30E+3 nM |
| Comparator Or Baseline | JQ1: Kd ≈ 50-90 nM; OTX015: Kd ≈ 10-20 nM |
| Quantified Difference | Target compound is approximately 35- to 165-fold weaker than JQ1 and 165- to 330-fold weaker than OTX015 |
| Conditions | BindingDB fluorescence anisotropy assay for target compound; JQ1 and OTX015 affinities from published AlphaScreen/BROMOscan data |
Why This Matters
Researchers seeking BRD4 BD1 inhibition for epigenetic studies should not select this compound based on its weak affinity, whereas those investigating the SAR of the 5-bromonicotinamide scaffold may use it as a low-affinity benchmark.
- [1] BindingDB. (n.d.). BDBM50148603 (CHEMBL3770724): Kd = 3.30E+3 nM for BRD4 BD1 by Fluorescence Anisotropy. BindingDB Database Entry. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
